![molecular formula C14H26ClNO2 B13770200 2-(2-Piperidyl)-1,4-dioxaspiro(4.6)undecane hydrochloride CAS No. 7538-17-2](/img/structure/B13770200.png)
2-(2-Piperidyl)-1,4-dioxaspiro(4.6)undecane hydrochloride
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Overview
Description
2-(2-Piperidyl)-1,4-dioxaspiro(46)undecane hydrochloride is a chemical compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Piperidyl)-1,4-dioxaspiro(4.6)undecane hydrochloride typically involves a multi-step process. One common method includes the reaction of piperidine with a suitable diol under acidic conditions to form the spiro compound. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as improved reaction control, higher yields, and scalability. The use of microwave irradiation and Lewis acids in multicomponent reactions has also been explored to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Piperidyl)-1,4-dioxaspiro(4.6)undecane hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-(2-Piperidyl)-1,4-dioxaspiro(4
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the treatment of infectious diseases.
Mechanism of Action
The mechanism of action of 2-(2-Piperidyl)-1,4-dioxaspiro(4.6)undecane hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential role in inhibiting certain enzymes involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Pyridyl)-1,4-dioxaspiro(4.6)undecane hydrochloride
- 2-(2-Imidazolyl)-1,4-dioxaspiro(4.6)undecane hydrochloride
Uniqueness
2-(2-Piperidyl)-1,4-dioxaspiro(4.6)undecane hydrochloride stands out due to its unique spiro structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced stability, selectivity, and efficacy in various applications .
Biological Activity
2-(2-Piperidyl)-1,4-dioxaspiro(4.6)undecane hydrochloride is a compound characterized by its unique spirocyclic structure, which includes a dioxaspiro moiety and a piperidine ring. This combination has led to interest in its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C14H26ClNO2
- Molecular Weight : 275.815 g/mol
- CAS Number : 7538-17-2
The compound's structure influences its reactivity and biological activity. The piperidine ring allows for various reactions typical of amines, while the dioxaspiro unit can participate in nucleophilic substitutions or cyclization under specific conditions .
Biological Activity Overview
Research indicates that this compound exhibits notable biological activity, particularly in relation to neurotransmitter systems. Preliminary studies suggest potential effects on dopaminergic and serotonergic pathways, which could have implications for treating neurological disorders.
Initial findings suggest that this compound may interact with serotonin receptors and dopamine transporters. This interaction could influence mood regulation and cognitive functions, making it a candidate for further pharmacological investigations.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
1,4-Dioxaspiro[4.6]undecane | Spiro compound | Lacks piperidine substitution; simpler structure |
2-(1-Piperidinyl)-1,4-dioxaspiro[4.5]decane | Spiro compound | Similar piperidine ring but different spiro configuration |
2-(3-Pyridyl)-1,4-dioxaspiro[4.6]undecane | Spiro compound | Pyridine instead of piperidine; potential for different biological activity |
The specific combination of the piperidine ring with the dioxaspiro framework may enhance selectivity and efficacy compared to these similar compounds.
Toxicity and Safety Profile
The acute toxicity of this compound has been assessed in rodent models. The lethal dose (LD50) via oral administration was found to be approximately 600 mg/kg, indicating a moderate level of toxicity . Further studies are necessary to fully elucidate the safety profile and potential side effects associated with this compound.
Properties
CAS No. |
7538-17-2 |
---|---|
Molecular Formula |
C14H26ClNO2 |
Molecular Weight |
275.81 g/mol |
IUPAC Name |
2-(1,4-dioxaspiro[4.6]undecan-3-yl)piperidin-1-ium;chloride |
InChI |
InChI=1S/C14H25NO2.ClH/c1-2-5-9-14(8-4-1)16-11-13(17-14)12-7-3-6-10-15-12;/h12-13,15H,1-11H2;1H |
InChI Key |
CIMIDBQMXVBYFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2(CC1)OCC(O2)C3CCCC[NH2+]3.[Cl-] |
Origin of Product |
United States |
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